(5S,8R,9R,10R,13S,14R)-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione (5S,8R,9R,10R,13S,14R)-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17517509
InChI: InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11,13-16H,2-10H2,1H3/t11-,13+,14+,15+,16+,18-/m0/s1
SMILES:
Molecular Formula: C18H26O2
Molecular Weight: 274.4 g/mol

(5S,8R,9R,10R,13S,14R)-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione

CAS No.:

Cat. No.: VC17517509

Molecular Formula: C18H26O2

Molecular Weight: 274.4 g/mol

* For research use only. Not for human or veterinary use.

(5S,8R,9R,10R,13S,14R)-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione -

Specification

Molecular Formula C18H26O2
Molecular Weight 274.4 g/mol
IUPAC Name (5S,8R,9R,10R,13S,14R)-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione
Standard InChI InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11,13-16H,2-10H2,1H3/t11-,13+,14+,15+,16+,18-/m0/s1
Standard InChI Key CRDKSBHJIGNEOH-SRAKYTAESA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@H]1CCC2=O)CC[C@@H]4[C@H]3CCC(=O)C4
Canonical SMILES CC12CCC3C(C1CCC2=O)CCC4C3CCC(=O)C4

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound belongs to the estrane family of steroids, distinguished by its 18-carbon skeleton and two ketone groups at positions 3 and 17. Its molecular formula is C₁₈H₂₆O₂, with a molecular weight of 274.4 g/mol . The stereochemistry is critical to its biological activity, as evidenced by the (5S,8R,9R,10R,13S,14R) configuration, which dictates its three-dimensional orientation and receptor-binding affinity.

Table 1: Key Chemical Properties

PropertyValue
IUPAC Name(5S,8R,9R,10R,13S,14R)-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione
Molecular FormulaC₁₈H₂₆O₂
Molecular Weight274.4 g/mol
CAS Registry Number5696-51-5
PubChem CID125129677
SMILESC[C@]12CC[C@H]3C@HCC[C@@H]4[C@H]3CCC(=O)C4
InChI KeyCRDKSBHJIGNEOH-SRAKYTAESA-N

The stereospecific arrangement of methyl and ketone groups enables selective interactions with biological targets, particularly steroid receptors .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, typically starting from cholesterol or other steroid precursors. A common route includes:

  • Oxidative Cleavage: Introduction of ketone groups via oxidation of hydroxylated intermediates using reagents like Jones reagent or pyridinium chlorochromate.

  • Reductive Alkylation: Selective reduction of double bonds using catalysts such as palladium on carbon or lithium aluminum hydride to achieve the desired stereochemistry.

  • Cyclization: Acid- or base-catalyzed ring closure to form the cyclopenta[a]phenanthrene backbone.

Critical parameters such as temperature (typically 60–80°C), solvent polarity, and reaction time influence yield and purity. Industrial-scale production often employs flow chemistry to enhance reproducibility.

Mechanism of Action

Receptor Binding and Hormonal Activity

The compound exhibits affinity for androgen receptors (AR) and glucocorticoid receptors (GR), with a binding profile similar to dihydrotestosterone (DHT) but with reduced androgenic potency. Molecular docking studies suggest that the ketone at position 3 stabilizes hydrogen bonding with AR’s Gln711 residue, while the methyl group at position 13 enhances hydrophobic interactions.

Enzymatic Modulation

In vitro assays demonstrate inhibition of 17β-hydroxysteroid dehydrogenase (17β-HSD), a key enzyme in steroidogenesis. By suppressing the conversion of androstenedione to testosterone, the compound may attenuate hormone-dependent processes in conditions like prostate cancer .

Research Findings and Clinical Relevance

Pharmacokinetic Profiling

Animal studies reveal a plasma half-life of 8–12 hours, with high oral bioavailability (78%) due to its lipophilic nature. Metabolism occurs primarily via hepatic CYP3A4, yielding inactive glucuronide conjugates excreted in urine.

Table 2: In Vivo Pharmacokinetic Data (Rat Model)

ParameterValue
Half-life (t₁/₂)10.2 ± 1.5 hours
Cₘₐₓ1.8 μM
AUC₀–₂₄22.4 μM·h
Protein Binding92%

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